2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both imidazole and pyridine moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
N-oxides: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins . These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(1H-imidazol-1-yl)pyridine: Similar structure but lacks the carboxamide group.
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)benzamide: Contains a benzamide group instead of a pyridine-3-carboxamide.
Uniqueness
2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide is unique due to the presence of both imidazole and pyridine rings, along with a carboxamide group. This combination of functional groups contributes to its distinct chemical properties and potential for diverse biological activities .
Properties
IUPAC Name |
2-chloro-N-(6-imidazol-1-ylpyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-13-11(2-1-5-17-13)14(21)19-10-3-4-12(18-8-10)20-7-6-16-9-20/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOELCNZLQVYNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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